molecular formula C14H10ClN B8606386 4'-(chloromethyl)-[1,1'-Biphenyl]-2-carbonitrile

4'-(chloromethyl)-[1,1'-Biphenyl]-2-carbonitrile

Cat. No. B8606386
M. Wt: 227.69 g/mol
InChI Key: CVUSOECAQURLLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-(chloromethyl)-[1,1'-Biphenyl]-2-carbonitrile is a useful research compound. Its molecular formula is C14H10ClN and its molecular weight is 227.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4'-(chloromethyl)-[1,1'-Biphenyl]-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-(chloromethyl)-[1,1'-Biphenyl]-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4'-(chloromethyl)-[1,1'-Biphenyl]-2-carbonitrile

Molecular Formula

C14H10ClN

Molecular Weight

227.69 g/mol

IUPAC Name

2-[4-(chloromethyl)phenyl]benzonitrile

InChI

InChI=1S/C14H10ClN/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8H,9H2

InChI Key

CVUSOECAQURLLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To vigorously stirred 2-phenylbenzonitrile (68.1 g) under ice-cooling was added titanium tetrachloride (432 g) dropwise for 30 minutes. The precipitated crystals were pulverized and then chloromethyl-methyl ether (61 g) was added dropwise for 20 minutes with stirring under ice-cooling. After stirring at 60° C. for 2 hours, additional chloromethyl-methyl ether (15.3 g) was added and the mixture was stirred for an additional hour. To the reaction mixture was added ethyl acetate (200 ml) dropwise with stirring under ice-cooling. Then ice was added until hydrogen chloride gas development ceased and iced water (400 ml) was added before stirring for a while. The precipitated crystals were filtered and dried. The filtrate was extracted with ethyl acetate, washed with water, and concentrated to dryness in vacuo. The resulting residue was purified by column chromatography on silica gel to give crystals which were combined with the previously obtained crystal and recrystallized from methanol to yield pale yellow prisms (41.8 g, 48%).
Quantity
68.1 g
Type
reactant
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step Two
Quantity
15.3 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
432 g
Type
catalyst
Reaction Step Six
Name
Quantity
400 mL
Type
solvent
Reaction Step Seven
Yield
48%

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